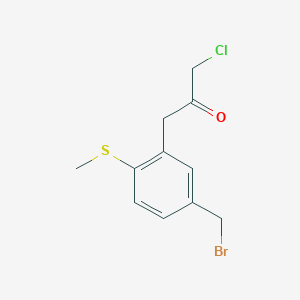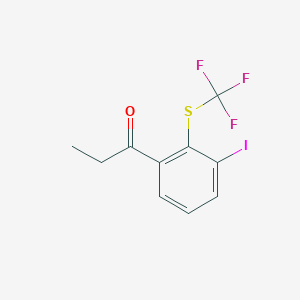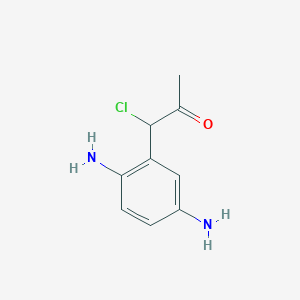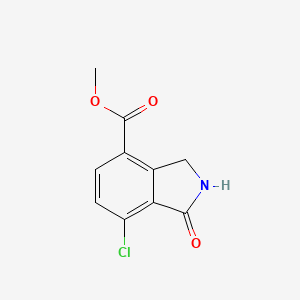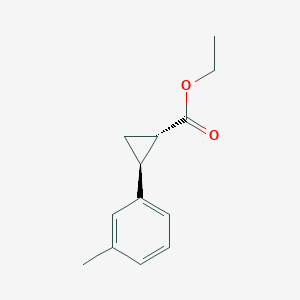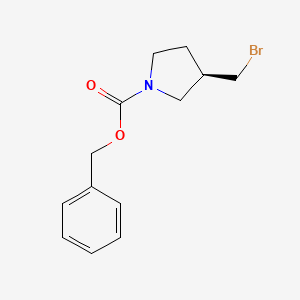
(R)-Benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl ®-3-(bromomethyl)pyrrolidine-1-carboxylate: is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a bromomethyl group attached to the pyrrolidine ring, which is further esterified with a benzyl group. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of benzyl ®-3-(bromomethyl)pyrrolidine-1-carboxylate typically begins with the preparation of the pyrrolidine ring. This can be achieved through the cyclization of appropriate precursors such as amino acids or amines.
Esterification: The final step involves the esterification of the pyrrolidine derivative with benzyl alcohol in the presence of a suitable catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of benzyl ®-3-(bromomethyl)pyrrolidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromomethyl group in benzyl ®-3-(bromomethyl)pyrrolidine-1-carboxylate is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Benzyl ®-3-(bromomethyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is employed in studies involving enzyme inhibition due to its ability to interact with active sites of enzymes.
Medicine:
Drug Development: It serves as a building block in the synthesis of chiral drugs, particularly those targeting neurological disorders.
Industry:
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of benzyl ®-3-(bromomethyl)pyrrolidine-1-carboxylate involves its interaction with biological molecules through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or DNA, leading to inhibition or modification of their function. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Benzyl (S)-3-(bromomethyl)pyrrolidine-1-carboxylate: The enantiomer of the compound with (S)-configuration.
Benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate: A similar compound with a chloromethyl group instead of a bromomethyl group.
Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: A derivative with a hydroxymethyl group.
Uniqueness:
Reactivity: The bromomethyl group in benzyl ®-3-(bromomethyl)pyrrolidine-1-carboxylate is more reactive compared to the chloromethyl or hydroxymethyl derivatives, making it a valuable intermediate in organic synthesis.
Chirality: The ®-configuration provides specific stereochemical properties that can be crucial in the synthesis of chiral drugs and other biologically active molecules.
特性
分子式 |
C13H16BrNO2 |
|---|---|
分子量 |
298.18 g/mol |
IUPAC名 |
benzyl (3R)-3-(bromomethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H16BrNO2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1 |
InChIキー |
ZLMUAHPVUGYWKX-LBPRGKRZSA-N |
異性体SMILES |
C1CN(C[C@@H]1CBr)C(=O)OCC2=CC=CC=C2 |
正規SMILES |
C1CN(CC1CBr)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


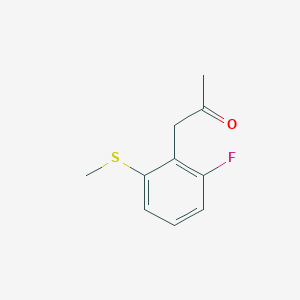
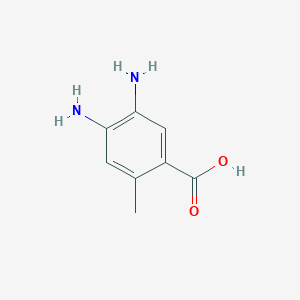
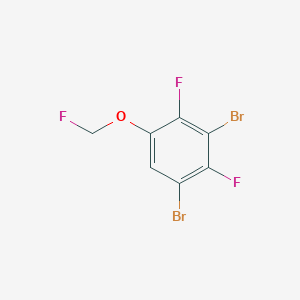
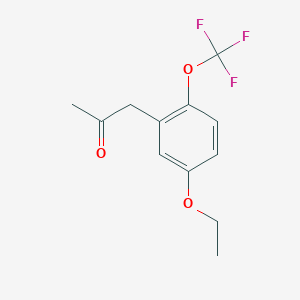
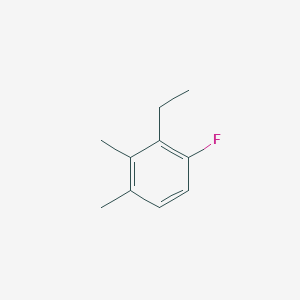
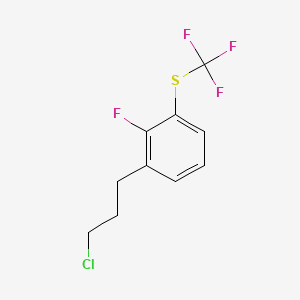
![1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14047360.png)
![[2-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047367.png)
